molecular formula C12H11N5 B12902170 Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- CAS No. 787590-48-1

Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-

Cat. No.: B12902170
CAS No.: 787590-48-1
M. Wt: 225.25 g/mol
InChI Key: NRCKGGBDYFQESD-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine consists of an imidazo[1,2-a]pyrazine core with an aminophenyl group attached at the 3rd position and an amine group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired imidazo[1,2-a]pyrazine derivatives in good yields .

Industrial Production Methods

Industrial production of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The imidazo[1,2-a]pyrazine core is essential for its biological activity, as it facilitates binding to the target sites and modulates their function .

Comparison with Similar Compounds

3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:

The uniqueness of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine lies in its specific substitution pattern and the presence of both aminophenyl and amine groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

787590-48-1

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)10-7-16-12-11(14)15-5-6-17(10)12/h1-7H,13H2,(H2,14,15)

InChI Key

NRCKGGBDYFQESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)N

Origin of Product

United States

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